4-Bromo-3-fluoro-4'-methoxybenzophenone

Descripción general

Descripción

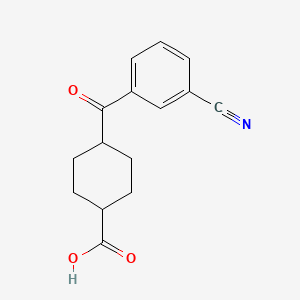

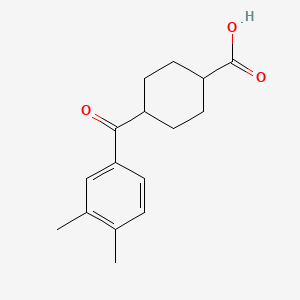

4-Bromo-3-fluoro-4’-methoxybenzophenone is a chemical compound with the molecular formula C14H10BrFO2 . It has a molecular weight of 309.13 . The compound appears as a white solid .

Molecular Structure Analysis

The InChI code for 4-Bromo-3-fluoro-4’-methoxybenzophenone is 1S/C14H10BrFO2/c1-18-11-5-2-9 (3-6-11)14 (17)10-4-7-12 (15)13 (16)8-10/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While the specific chemical reactions involving 4-Bromo-3-fluoro-4’-methoxybenzophenone are not detailed in the searched resources, benzophenone compounds are known to form radicals in the presence of ultraviolet radiation, leading to interesting photochemistry .Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-4’-methoxybenzophenone is a white solid . It has a molecular weight of 309.13 and a molecular formula of C14H10BrFO2 .Aplicaciones Científicas De Investigación

Photophysical Property Analysis

This compound is used to study photophysical properties, which are essential for understanding the behavior of materials under light exposure. The 4-Bromo and 3-Fluoro substituents can affect the absorption and emission spectra, making it a valuable compound for developing new photoreactive materials .

Photochemical Reactivity

Researchers utilize 4-Bromo-3-fluoro-4’-methoxybenzophenone to investigate photochemical reactions. These studies can lead to the development of new photo-initiators for polymerization processes or enhance the efficiency of photodynamic therapy in medical applications .

Synthesis of Photoreactive Compounds

The compound serves as a precursor in the synthesis of photoreactive compounds. Its bromo and fluoro groups are reactive sites that can undergo further chemical transformations, leading to a variety of derivatives with potential applications in organic synthesis and material science .

Quantum Efficiency Measurement

The compound’s ability to undergo photoreduction makes it suitable for measuring quantum efficiency. This parameter is significant for evaluating the potential of photoreactive materials in various industrial applications, such as in the design of solar cells .

Study of Solvent Effects

4-Bromo-3-fluoro-4’-methoxybenzophenone is used to study the effects of solvents on photophysical and photochemical properties. Understanding how different environments influence these properties can lead to the design of more efficient and stable photoreactive systems .

Propiedades

IUPAC Name |

(4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBGXYKZLVCALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641491 | |

| Record name | (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-4'-methoxybenzophenone | |

CAS RN |

760192-85-6 | |

| Record name | (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

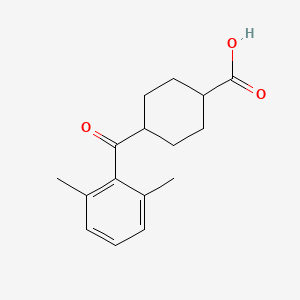

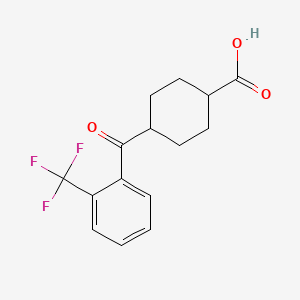

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)